5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride
Overview
Description
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C12H14ClN2S·HCl It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride primarily targets fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play crucial roles in the intracellular transport of fatty acids and other lipophilic substances, influencing metabolic processes and signaling pathways .
Mode of Action
The compound interacts with FABP4 and FABP5 by binding to their active sites, inhibiting their function. This inhibition disrupts the normal transport and signaling functions of these proteins, leading to altered lipid metabolism and reduced inflammatory responses .
Biochemical Pathways
By inhibiting FABP4 and FABP5, this compound affects several biochemical pathways:
- Inflammatory Pathways : Reduced activity of FABP4 and FABP5 can lead to decreased production of pro-inflammatory cytokines, impacting inflammatory responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of FABP4 and FABP5 leads to:
- Anti-inflammatory Effects : Lowered production of inflammatory mediators. At the cellular level, these changes can result in improved insulin sensitivity and reduced risk of atherosclerosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound:
- Interactions : Concurrent use of other drugs or dietary components can affect its absorption and metabolism .
This comprehensive overview highlights the intricate mechanisms through which this compound exerts its effects, providing valuable insights into its potential therapeutic applications.
: RCSB PDB - 5HZ5: FABP5 in complex with 6-Chloro-4-phenyl-2-piperidin-1 : N- (5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7- (3-piperidin-1
Biochemical Analysis
Biochemical Properties
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteases and kinases, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with various biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its distribution within tissues can also affect its localization and accumulation, influencing its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall function. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.
Piperidine Substitution: The chlorinated benzothiazole is reacted with piperidine under basic conditions to introduce the piperidin-4-yl group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as recrystallization or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-4-yl-1,3-benzothiazole: Lacks the chlorine atom at the 5-position.
5-Chloro-1,3-benzothiazole: Lacks the piperidin-4-yl group at the 2-position.
2-Amino-5-chlorobenzothiazole: Contains an amino group instead of the piperidin-4-yl group.
Uniqueness
5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is unique due to the presence of both the chlorine atom at the 5-position and the piperidin-4-yl group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yl-1,3-benzothiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S.ClH/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBCZRJPBQVGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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